molecular formula C21H18FN3O3 B11195067 N-(3-acetylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(3-acetylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11195067
M. Wt: 379.4 g/mol
InChI Key: ANORQMYKHGMWHC-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 3-acetylphenylamine and 4-fluorobenzaldehyde, which undergo condensation reactions to form the pyrimidine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The process would include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-ACETYLPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE include other pyrimidine derivatives such as:

  • 2-[2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
  • 2-[2-(4-Bromophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Uniqueness

The uniqueness of N-(3-ACETYLPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its specific substitution pattern on the pyrimidine ring and the presence of both acetyl and fluorophenyl groups

Properties

Molecular Formula

C21H18FN3O3

Molecular Weight

379.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H18FN3O3/c1-13-10-20(28)25(21(23-13)15-6-8-17(22)9-7-15)12-19(27)24-18-5-3-4-16(11-18)14(2)26/h3-11H,12H2,1-2H3,(H,24,27)

InChI Key

ANORQMYKHGMWHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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